2,4-Diphenylbutanoic acid
Overview
Description
2,4-Diphenylbutanoic acid is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of two phenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diphenylbutanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl 2-oxo-4-phenylbutanoate, followed by acid hydrolysis to yield this compound . Another method involves the Friedel-Crafts acylation of benzene with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylbutanol.
Substitution: Formation of halogenated or nitrated diphenylbutanoic acids.
Scientific Research Applications
2,4-Diphenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2,4-diphenylbutanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Oxo-2,4-diphenylbutanoic acid: Similar in structure but contains a ketone group.
Phenylbutyric acid: Lacks the second phenyl group and has different chemical properties.
Uniqueness: 2,4-Diphenylbutanoic acid is unique due to the presence of two phenyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. Its structural features make it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
2,4-diphenylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFIAPLRITZLME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347418 | |
Record name | 2,4-Diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-34-0 | |
Record name | 2,4-Diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diphenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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